

N-Cinnamoyl-D,L-valine methyl ester molecular weight and formula

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Compound of Interest

Compound Name: *N-Cinnamoyl-D,L-valine methyl ester*

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Technical Overview of N-Cinnamoyl-D,L-valine methyl ester

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for **N-Cinnamoyl-D,L-valine methyl ester**, a compound of interest in synthetic and medicinal chemistry. The information is presented to support research and development activities.

Physicochemical Data

The fundamental molecular properties of **N-Cinnamoyl-D,L-valine methyl ester** have been computationally determined and are summarized below. This data is essential for reaction planning, analytical method development, and interpretation of experimental results.

Property	Value	Source
Molecular Formula	C15H19NO3	PubChem[1]
Molecular Weight	261.32 g/mol	PubChem[1]

Context and Applicability

N-Cinnamoyl-D,L-valine methyl ester belongs to the class of N-substituted amino acid esters. Such compounds are valuable building blocks in organic synthesis, particularly in the development of peptidomimetics and other molecules with potential biological activity. The cinnamoyl group provides a rigid, planar structure that can be used to probe interactions with biological targets, while the valine methyl ester moiety offers a chiral scaffold derived from a common amino acid.

Due to the specific nature of this inquiry, which focuses on intrinsic molecular properties, detailed experimental protocols for synthesis or analysis are not provided here. Similarly, as there are no established signaling pathways or complex experimental workflows directly associated with the fundamental properties of this single molecule, visualizations using the DOT language are not applicable.

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References

- 1. DL-Valine, N-(1-oxo-3-phenyl-2-propenyl)-, methyl ester, (E)- | C₁₅H₁₉NO₃ | CID 6449722 - PubChem [pubchem.ncbi.nlm.nih.gov]
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